1,2,4-Trichloro-5-(difluoromethoxy)benzene
Overview
Description
1,2,4-Trichloro-5-(difluoromethoxy)benzene is an aromatic compound with the molecular formula C7H2Cl3F2O. It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring, along with a difluoromethoxy group. This compound is a white to light brown solid that is insoluble in water and has a melting point of 85-90°C.
Preparation Methods
The synthesis of 1,2,4-Trichloro-5-(difluoromethoxy)benzene typically involves the chlorination and fluorination of benzene derivatives. One common synthetic route includes the reaction of 1,2,4-trichlorobenzene with difluoromethyl ether under specific conditions. Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
1,2,4-Trichloro-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,4-Trichloro-5-(difluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and chlorine atoms play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2,4-Trichloro-5-(difluoromethoxy)benzene can be compared with other similar compounds such as:
1,2,4-Trichlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.
1,2,4-Trifluorobenzene: Contains fluorine atoms instead of chlorine, leading to different chemical properties and reactivity.
1,2,4-Trichloro-5-methoxybenzene: Has a methoxy group instead of a difluoromethoxy group, affecting its chemical behavior and applications.
The presence of both chlorine and difluoromethoxy groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1,2,4-trichloro-5-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVSZZRTYGNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.